UPCDC30245

Description

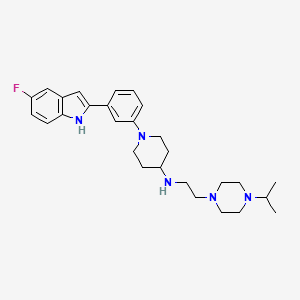

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHXZCVDLATFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric p97 Inhibitor UPCDC30245: A Technical Guide to its Unique Mechanism of Action in Disrupting Endo-Lysosomal Trafficking

Abstract

UPCDC30245 is a potent, allosteric inhibitor of the AAA+ ATPase p97/VCP, a critical regulator of protein homeostasis. Unlike ATP-competitive inhibitors of p97 that primarily impact endoplasmic reticulum-associated degradation (ERAD) and the unfolded protein response (UPR), UPCDC30245 exhibits a distinct mechanism of action. This guide provides an in-depth exploration of the molecular mechanisms underpinning UPCDC30245's activity, focusing on its profound effects on the endo-lysosomal pathway. Through a synthesis of published data, we will dissect the experimental evidence demonstrating how UPCDC30245 inhibits early endosome formation and lysosomal acidification, leading to a blockade of endo-lysosomal degradation. This unique activity not only distinguishes UPCDC30245 from other p97 inhibitors but also confers it with potent antiviral properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of UPCDC30245's mode of action.

Introduction: The Multifaceted Role of p97 and the Rationale for Allosteric Inhibition

The AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP) is a hexameric protein that plays a central role in a vast array of cellular processes by utilizing the energy of ATP hydrolysis to remodel or segregate protein complexes. Its functions are integral to maintaining protein homeostasis (proteostasis), including roles in ERAD, autophagy, and DNA damage repair. Given its heightened importance in cancer cells to manage proteotoxic stress, p97 has emerged as a promising therapeutic target.

Early efforts in p97 inhibition focused on ATP-competitive inhibitors, such as CB-5083, which directly compete with ATP for binding to the D2 ATPase domain. While effective inducers of apoptosis through ERAD impairment, the emergence of resistance mutations in the ATP-binding pocket presents a significant clinical challenge. This has spurred the development of allosteric inhibitors, like UPCDC30245, which bind to a site distinct from the ATP-binding pocket, offering the potential to overcome such resistance mechanisms. UPCDC30245, a phenyl indole-based compound, potently inhibits p97 ATPase activity and suppresses cell proliferation.[1] However, its cellular effects diverge significantly from its ATP-competitive counterparts.

The Unique Cellular Signature of UPCDC30245: A Departure from Classical p97 Inhibition

Initial characterization of UPCDC30245 revealed a surprising departure from the expected cellular phenotypes associated with p97 inhibition. Unlike ATP-competitive inhibitors, UPCDC30245 has a mild effect on the UPR pathway, as evidenced by minimal changes in the protein levels of UPR activation markers such as CHOP and ATF4.[1] This observation prompted a deeper investigation into its mechanism of action, suggesting that UPCDC30245 might interfere with a distinct subset of p97 functions or possess off-target effects.

A key finding that began to unravel its unique mechanism was the observation that UPCDC30245 treatment leads to a strong increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II).[2][3] LC3-II is a hallmark of autophagosome formation, and its accumulation can indicate either an induction of autophagy or a blockage in the later stages of the autophagic flux, where autophagosomes fuse with lysosomes for degradation.

Unveiling the Core Mechanism: Inhibition of Endo-Lysosomal Degradation

To elucidate the molecular underpinnings of UPCDC30245's action, proteomic analysis of treated cells was performed. This unbiased approach provided a global view of the cellular pathways affected by the compound. The results of these studies were striking and converged on a central theme: the profound dysregulation of the endo-lysosomal pathway.

Inhibition of Early Endosome Formation

Proteomic data revealed significant alterations in the levels of proteins associated with early endosomes, endocytosis, and lysosomal function.[1][3] This was further validated by immunofluorescence studies, which demonstrated that UPCDC30245 treatment leads to a marked reduction in the formation of EEA1-positive puncta. EEA1 (Early Endosome Antigen 1) is a key marker for early endosomes, and its diminished presence indicates a disruption in their formation or maturation.[3]

Impairment of Autophagic Flux

The accumulation of LC3-II, initially suggesting an alteration of autophagy, was further investigated using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). This reporter system allows for the differentiation between autophagosomes (emitting both GFP and RFP signals) and autolysosomes (emitting only RFP signal, as the GFP signal is quenched in the acidic lysosomal environment). In cells treated with UPCDC30245, an increase in autophagosomes was observed alongside a reduction in autolysosomes, a pattern consistent with a blockage of autophagic flux at the stage of lysosomal degradation.[3] This phenotype is similar to that observed with known lysosomotropic agents like hydroxychloroquine (HCQ) and bafilomycin A1 (Baf-A1).

Reduction of Lysosomal Acidity

A critical aspect of lysosomal function is the maintenance of a highly acidic internal pH, which is essential for the activity of lysosomal hydrolases. Experiments using lysosomotropic dyes revealed that UPCDC30245 directly perturbs the acidic environment of lysosomes, leading to a reduction in their acidity.[1][2] This effect is not observed with the ATP-competitive p97 inhibitor CB-5083, further highlighting the unique mechanism of UPCDC30245. The increased enzymatic activity of certain lysosomal enzymes in UPCDC30245-treated cells, but not in cell lysates, suggests that the compound leads to an accumulation of these enzymes within the dysfunctional lysosomes.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 2: Experimental workflow to elucidate UPCDC30245's mechanism.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of UPCDC30245.

Immunofluorescence Staining for Early Endosome Marker EEA1

Objective: To visualize and quantify the effect of UPCDC30245 on the formation of early endosomes.

Methodology:

-

Cell Culture: Plate H1299 or HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with either DMSO (vehicle control), 5 µM UPCDC30245, or 5 µM CB-5083 for 1-2 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against EEA1 (e.g., rabbit anti-EEA1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of EEA1-positive puncta per cell using image analysis software.

Autophagic Flux Assay using mRFP-GFP-LC3 Reporter

Objective: To determine if UPCDC30245 blocks autophagic flux.

Methodology:

-

Cell Line: Use a stable cell line expressing the mRFP-GFP-LC3 reporter (e.g., HeLa-mRFP-GFP-LC3).

-

Treatment: Plate the cells and treat with DMSO, 5 µM UPCDC30245, 50 µM Hydroxychloroquine (HCQ, positive control), or 10 µM Bafilomycin A1 (Baf-A1, positive control) for 2 hours.

-

Imaging: Acquire images in both the GFP and RFP channels using a fluorescence microscope.

-

Analysis: Quantify the number of yellow (GFP+RFP+, autophagosomes) and red (RFP+, autolysosomes) puncta per cell. A significant increase in yellow puncta and a decrease in red puncta in UPCDC30245-treated cells compared to the DMSO control indicates a blockage in autophagic flux.

Quantitative Data Summary

| Compound | Target | Mechanism | IC50 (Cell Proliferation) | Effect on ERAD/UPR | Effect on Endo-Lysosomal Pathway |

| UPCDC30245 | p97 ATPase | Allosteric Inhibitor | Nanomolar to low micromolar | Mild | Strong Inhibition |

| CB-5083 | p97 ATPase | ATP-Competitive Inhibitor | Nanomolar | Strong Inhibition | No significant effect |

Implications of the Unique Mechanism: Antiviral Activity

The blockade of the endo-lysosomal pathway by UPCDC30245 has significant functional consequences beyond its effects on autophagy. Many viruses, including coronaviruses, rely on the endocytic pathway for entry into host cells. By inhibiting the formation of early endosomes and disrupting lysosomal function, UPCDC30245 effectively blocks the entry of coronaviruses, such as HCoV-229E, into cells. [1][2][3]This antiviral activity is a direct result of its unique mechanism of action and is not observed with ATP-competitive p97 inhibitors that do not target this pathway.

Conclusion and Future Directions

UPCDC30245 represents a paradigm shift in our understanding of p97 inhibition. Its allosteric mode of action translates into a distinct cellular phenotype characterized by the potent inhibition of endo-lysosomal degradation. This mechanism, which involves the disruption of early endosome formation and the reduction of lysosomal acidity, sets it apart from ATP-competitive inhibitors and provides a clear rationale for its observed antiviral properties. The ability of UPCDC30245 to overcome resistance to ATP-competitive inhibitors further underscores its therapeutic potential.

Future research should focus on several key areas:

-

Elucidating the precise molecular interactions between UPCDC30245 and the allosteric site on p97 to understand how this binding event specifically disrupts the endo-lysosomal pathway.

-

Investigating the broader antiviral spectrum of UPCDC30245 against other viruses that utilize the endocytic pathway for entry.

-

Exploring the therapeutic potential of UPCDC30245 in cancer models, particularly in tumors that have developed resistance to other therapies, including ATP-competitive p97 inhibitors.

References

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]

-

The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. ResearchGate. [Link]

-

Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]

Sources

UPCDC30245: An In-Depth Technical Guide to a Novel Allosteric p97 Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of UPCDC30245, a structurally distinct allosteric inhibitor of the p97/VCP ATPase. It is intended for researchers, scientists, and drug development professionals investigating protein homeostasis and exploring new therapeutic avenues in oncology and neurodegenerative diseases.

Part 1: The Central Role of p97/VCP in Cellular Function and Disease

The p97 Hexameric Machine: A Dynamic Engine of Protein Quality Control

Valosin-containing protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] It assembles into a homohexameric ring-like structure, forming a molecular machine that harnesses the energy of ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments.[2][3]

Each p97 protomer consists of an N-terminal domain, which is crucial for binding to a wide array of cofactors and adaptors, followed by two tandem ATPase domains, D1 and D2, and a short C-terminal tail.[2][4] The D2 domain is the primary driver of ATPase activity, while the D1 domain is essential for the stable formation of the hexamer.[2] The interplay between ATP binding and hydrolysis in these domains induces significant conformational changes that are transmitted through the complex, enabling p97 to exert mechanical force on its substrates.[2]

A Nexus of Cellular Homeostasis: p97's Diverse Functions

p97 stands at the crossroads of several critical cellular pathways that maintain protein homeostasis (proteostasis).[5] Its primary function is to act as a segregase, extracting ubiquitinated client proteins from larger cellular structures or complexes, thereby facilitating their subsequent degradation by the proteasome.[6] This activity is integral to:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is a key player in the ERAD pathway, where it extracts misfolded proteins from the endoplasmic reticulum for their disposal.[7][8]

-

Ubiquitin-Proteasome System (UPS): Beyond ERAD, p97 processes a wide range of cytosolic and nuclear ubiquitinated substrates, ensuring their timely degradation.[9][10]

-

Autophagy: p97 is also involved in the regulation of autophagy, a process for degrading bulk cytoplasmic contents and damaged organelles.[9][11] It plays a role in autophagosome maturation and the clearance of protein aggregates.[11][12]

-

DNA Damage Repair and Genome Stability: p97 participates in the DNA damage response by facilitating the extraction of proteins from chromatin to allow for repair.[12]

The diverse functions of p97 are orchestrated by a multitude of cofactors that confer substrate specificity and direct the p97 machine to different cellular pathways.[10]

Diagram: The Central Role of p97 in Protein Homeostasis

Caption: p97's central role in key cellular protein quality control pathways.

p97 as a Therapeutic Target in Disease

Given its critical role in maintaining proteostasis, it is not surprising that dysfunction of p97 is implicated in several human diseases.[1][3] Cancer cells, with their high rates of protein synthesis and aneuploidy, are particularly dependent on robust protein quality control systems, making p97 an attractive target for anticancer therapy.[13][14] Inhibition of p97 can lead to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.[15]

Furthermore, mutations in p97 are linked to a multisystem degenerative disorder known as Inclusion Body Myopathy with Paget's Disease of the Bone and Frontotemporal Dementia (IBMPFD), as well as amyotrophic lateral sclerosis (ALS), highlighting its importance in neuronal health.[3][4]

Part 2: UPCDC30245 - A Novel Allosteric Inhibitor of p97

Discovery and Chemical Properties

UPCDC30245 is a phenyl indole-based small molecule identified as a potent, allosteric inhibitor of p97 ATPase activity.[15] Unlike ATP-competitive inhibitors that bind to the nucleotide-binding pocket in the D2 domain, UPCDC30245 represents a distinct class of p97 modulators. Its unique chemical scaffold allows for a different mode of action, which has significant implications for its cellular effects and therapeutic potential.[2][15]

Mechanism of Allosteric Inhibition

Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change that modulates the enzyme's activity. UPCDC30245 binds to a cryptic pocket at the interface of the D1 and D2 domains of a single p97 monomer.[2][16][17] This binding is thought to prevent the propagation of conformational changes that are essential for p97's function.[2] By locking the enzyme in an inactive state, UPCDC30245 effectively halts the ATP hydrolysis cycle and the associated mechanical work performed by the p97 hexamer.

Diagram: Mechanism of Allosteric Inhibition by UPCDC30245

Caption: A streamlined workflow for determining the biochemical potency of UPCDC30245.

Cell Proliferation and Viability Assays

Causality: These assays assess the cytostatic or cytotoxic effects of UPCDC30245 on cancer cells, providing a measure of its cellular potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of UPCDC30245 for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells.

-

Data Acquisition: Measure luminescence or fluorescence according to the reagent manufacturer's instructions.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Immunoblotting for Key Biomarkers of p97 Inhibition

Causality: Western blotting allows for the qualitative and semi-quantitative assessment of specific proteins that are known to be affected by the inhibition of different p97-mediated pathways. This helps to elucidate the inhibitor's mechanism of action in a cellular context. [18] Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with UPCDC30245, CB-5083 (as a control), and a vehicle control for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key biomarkers:

-

Autophagy: LC3B (to detect LC3-I and LC3-II), p62/SQSTM1.

-

UPR/ER Stress: ATF4, CHOP.

-

UPS Blockade: K48-linkage specific polyubiquitin.

-

Loading Control: GAPDH or β-actin.

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Analysis of Autophagy and Lysosomal Function

Causality: Given UPCDC30245's unique effects on the endo-lysosomal system, specific assays are required to validate and quantify these observations.

Step-by-Step Methodology (Lysosomal Acidity):

-

Cell Culture: Grow cells (e.g., HeLa, H1299) on glass coverslips or in imaging-compatible plates.

-

Compound Treatment: Treat cells with UPCDC30245, a known lysosomotropic agent like chloroquine or bafilomycin A1 (as positive controls), and a vehicle control. [15]3. Staining: Add a lysosomal pH indicator dye (e.g., LysoTracker Red DND-99) to the media and incubate according to the manufacturer's protocol. This dye accumulates in acidic compartments.

-

Imaging: Wash the cells and acquire fluorescence images using a confocal or fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity or the number and intensity of fluorescent puncta per cell. A decrease in LysoTracker staining indicates a reduction in lysosomal acidity. [15]

Part 5: Conclusion and Future Directions

UPCDC30245 is a valuable chemical probe that has illuminated a novel mechanism for inhibiting p97. Its distinct pharmacological profile, characterized by the modulation of the endo-lysosomal pathway rather than the canonical ERAD/UPR axis, sets it apart from other p97 inhibitors. This unique mode of action not only provides a powerful tool for dissecting the complex biology of p97 but also offers a potential therapeutic strategy for overcoming resistance to ATP-competitive inhibitors.

Future research should focus on further elucidating the specific p97-cofactor complexes that are sensitive to UPCDC30245, which could explain its unique cellular effects. Additionally, exploring the therapeutic potential of UPCDC30245 and its analogs in models of cancer resistance and viral diseases is a promising avenue for drug development. The structural and mechanistic insights gained from studying UPCDC30245 will undoubtedly pave the way for the development of the next generation of highly specific and effective p97-targeted therapies.

References

-

Chen, X., et al. (2018). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. Scientific Reports. Available at: [Link]

-

Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology, 9(9), 548–556. Available at: [Link]

-

Cui, X., et al. (2021). Mechanistic insight into substrate processing and allosteric inhibition of human p97. bioRxiv. Available at: [Link]

-

Zhou, Y., et al. (2021). Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. Journal of Structural Biology, 213(3), 107759. Available at: [Link]

-

Ju, J. S., et al. (2009). p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system. Autophagy, 5(6), 889–891. Available at: [Link]

-

Zhou, Y., et al. (2021). Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. OSTI.GOV. Available at: [Link]

-

Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. Available at: [Link]

-

Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC - NIH. Available at: [Link]

-

Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed - NIH. Available at: [Link]

-

Ye, Y. (2012). A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase. Protein Science. Available at: [Link]

-

Weihl, C. C., et al. (2010). The complexities of p97 function in health and disease. Current Opinion in Cell Biology, 22(3), 333–338. Available at: [Link]

-

Meyer, H., et al. (2014). The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science, 127(18), 3879–3889. Available at: [Link]

-

Kakizuka, A. (2008). AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. Journal of Cellular and Molecular Medicine, 12(5B), 2511–2518. Available at: [Link]

-

van den Boom, J., & Meyer, H. (2012). Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics, 3, 113. Available at: [Link]

-

Kilgas, S., & Ramadan, K. (2023). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. Cell Chemical Biology, 30(1), 3-21. Available at: [Link]

-

Hao, R., et al. (2020). Substrate structure determines p97- and RAD23A/B-mediated proteasomal degradation in human cells. Journal of Biological Chemistry, 295(38), 13244–13253. Available at: [Link]

-

Meyer, H., & Weihl, C. C. (2014). The VCP/p97 system at a glance: Connecting cellular function to disease pathogenesis. Journal of Cell Science. Available at: [Link]

-

Wang, F., et al. (2022). Chemical structures of three p97 inhibitors and analysis of the... ResearchGate. Available at: [Link]

-

Cooney, A., et al. (2022). The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID... ResearchGate. Available at: [Link]

-

Jones, N. H., et al. (2022). Validation of the helical lariat, UPCDC30245 binding, and additional... ResearchGate. Available at: [Link]

-

Li, G., et al. (2005). Studies on peptide:N-glycanase–p97 interaction suggest that p97 phosphorylation modulates endoplasmic reticulum-associated degradation. PNAS. Available at: [Link]

-

Esmaeili, A., & Skiniotis, G. (2021). Molecular Mechanism of Processing Ubiquitinated Substrates by p97 and Its Main Cofactors. International Journal of Molecular Sciences. Available at: [Link]

-

Kumar, S., et al. (2018). Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. Journal of Clinical Oncology. Available at: [Link]

-

Zhang, K., et al. (2022). The cryo-EM density map of human p97 bound to UPCDC30245 inhibitor... ResearchGate. Available at: [Link]

-

Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. Available at: [Link]

-

Chen, X., et al. (2020). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. PMC - PubMed Central. Available at: [Link]

-

Chou, T. F. (2012). Development of p97 AAA ATPase inhibitors. PMC - NIH. Available at: [Link]

-

Li, Y., et al. (2022). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Fang, C. J., et al. (2015). Evaluating p97 Inhibitor Analogues for Their Domain Selectivity and Potency against the p97–p47 Complex. ResearchGate. Available at: [Link]

-

Chou, T. F., et al. (2016). Structural and Functional Analysis of Disease-Linked p97 ATPase Mutant Complexes. Scientific Reports. Available at: [Link]

Sources

- 1. The complexities of p97 function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Substrate structure determines p97- and RAD23A/B-mediated proteasomal degradation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 13. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Allosteric Inhibition of p97 by UPCDC30245: From Binding Site to Cellular Consequences

Introduction: p97/VCP - A Pivotal Regulator of Protein Homeostasis and a Prime Therapeutic Target

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1] Functioning as a molecular machine, p97 utilizes the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum, mitochondria, and chromatin.[1][2] This activity is central to a multitude of cellular processes, such as endoplasmic reticulum-associated degradation (ERAD), DNA repair, membrane fusion, and autophagy.[3] Given its integral role in cellular health, dysregulation of p97 function is implicated in a range of human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5][6]

UPCDC30245 has emerged as a potent, allosteric inhibitor of p97, offering a distinct mechanism of action compared to ATP-competitive inhibitors.[7][8] This guide provides a comprehensive technical overview of the binding of UPCDC30245 to p97, detailing the molecular interactions at the binding site, the experimental methodologies used for its characterization, and the functional consequences of this inhibition on the enzyme's activity and downstream cellular pathways.

The Architecture of p97: A Hexameric Machine with Distinct Functional Domains

To comprehend the mechanism of UPCDC30245, it is essential to first understand the structure of its target, p97. Each p97 protomer is comprised of an N-terminal domain, two tandem ATPase domains (D1 and D2), and a C-terminal tail.[7] These protomers assemble into a hexameric ring-like structure, forming a central pore through which substrate proteins are thought to be translocated.[9] The D2 domain is responsible for the majority of the ATPase activity, while the D1 domain is crucial for the stability of the hexameric complex.[8] The N-terminal domain serves as a crucial interaction hub for a diverse array of cofactor proteins that confer substrate specificity and regulate p97's function in different cellular pathways.

Pinpointing the Interaction: The Allosteric Binding Site of UPCDC30245

High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the precise binding location of UPCDC30245 on the p97 hexamer.[7] The 2.3 Å resolution cryo-EM structure of human p97 in complex with UPCDC30245 (PDB ID: 5FTJ) reveals that the inhibitor binds to an allosteric pocket located at the interface between the D1 and D2 domains of a single p97 protomer.[7][10] This strategic positioning is distinct from the ATP-binding sites within the D1 and D2 domains, classifying UPCDC30245 as a non-competitive inhibitor.

Key Interacting Residues and Molecular Interactions:

The binding of UPCDC30245 to this allosteric pocket is stabilized by a network of specific molecular interactions. A notable interaction involves the fluorine atom on the indole ring of UPCDC30245 and the main-chain carbonyl oxygen of Ser511 in the D2 domain.[7] While a comprehensive list of all interacting residues and the precise nature of every bond is an ongoing area of detailed structural analysis, the cryo-EM data provides a clear picture of the inhibitor nestled within a well-defined pocket. The binding of a related class of triazole inhibitors to a similar D1-D2 interface region highlights the importance of this pocket for allosteric modulation, involving shifts in surrounding helices and alterations in loop structures.[4][6]

The following DOT graph illustrates the location of the UPCDC30245 binding site within the context of a p97 monomer.

Experimental Characterization of the UPCDC30245-p97 Interaction

A multi-faceted experimental approach is necessary to fully characterize the binding of UPCDC30245 to p97, encompassing structural, biophysical, and biochemical methodologies.

Structural Determination: Cryo-Electron Microscopy

As previously mentioned, single-particle cryo-EM has been the cornerstone for visualizing the UPCDC30245-p97 complex at near-atomic resolution.[7] This technique is particularly well-suited for large, dynamic complexes like the p97 hexamer.

Step-by-Step Cryo-EM Workflow:

-

Protein Purification: Recombinant human p97 is expressed and purified to high homogeneity.

-

Complex Formation: Purified p97 is incubated with an excess of UPCDC30245 to ensure saturation of the binding sites.

-

Grid Preparation: A small volume of the p97-UPCDC30245 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting a large dataset of particle images at different orientations.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the complex.

-

Model Building and Refinement: An atomic model of the p97-UPCDC30245 complex is built into the cryo-EM density map and refined to yield the final structure.

Biophysical Characterization: Quantifying Binding Affinity and Kinetics

While cryo-EM provides a static snapshot of the interaction, biophysical techniques are essential for quantifying the binding affinity (Kd) and the kinetics (on- and off-rates) of the UPCDC30245-p97 interaction in solution.

Surface Plasmon Resonance (SPR): A Protocol for Kinetic Analysis

SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.

-

Sensor Chip Preparation: A sensor chip is functionalized, and purified p97 is immobilized onto the surface.

-

Analyte Injection: A series of concentrations of UPCDC30245 are flowed over the sensor surface.

-

Data Acquisition: The binding and dissociation of UPCDC30245 are monitored in real-time, generating a sensorgram.

-

Kinetic Analysis: The sensorgram data is fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): A Protocol for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Purified p97 is placed in the sample cell of the calorimeter, and UPCDC30245 is loaded into the injection syringe. Both are in identical buffer solutions.

-

Titration: Small aliquots of UPCDC30245 are injected into the p97 solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Biochemical Validation: ATPase Activity Assays

The functional consequence of UPCDC30245 binding is the inhibition of p97's ATPase activity. This is typically measured using an in vitro ATPase assay.

A Representative ATPase Assay Protocol:

-

Reaction Setup: Purified p97 is incubated with varying concentrations of UPCDC30245 in an appropriate reaction buffer containing ATP and Mg2+.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

Detection of ATP Hydrolysis: The amount of ADP produced or the remaining ATP is quantified. This can be achieved through various methods, including colorimetric assays that detect inorganic phosphate or luminescence-based assays that measure ATP levels.

-

IC50 Determination: The concentration of UPCDC30245 that inhibits 50% of the p97 ATPase activity (IC50) is determined by plotting the enzyme activity as a function of inhibitor concentration.

Quantitative Analysis of p97 Inhibition by UPCDC30245

The potency of UPCDC30245 as a p97 inhibitor has been quantified through biochemical assays, though reported IC50 values show some variability. This discrepancy may arise from differences in assay conditions, such as p97 concentration, ATP concentration, and the specific detection method used.

| Inhibitor | Reported IC50 for p97 ATPase Activity | Reference |

| UPCDC30245 | ~27 nM | [7][11] |

| UPCDC30245 | 300 nM | [8] |

This variability underscores the importance of standardized assay conditions when comparing the potency of inhibitors. Furthermore, cellular accumulation studies have shown that UPCDC30245 can reach high intracellular concentrations, which may explain its potent anti-proliferative effects despite a potentially higher IC50 in some biochemical assays.[8]

Mechanism of Allosteric Inhibition: Arresting the Conformational Dance of p97

The ATPase cycle of p97 involves a series of intricate conformational changes driven by ATP binding and hydrolysis.[12][13] These conformational shifts are essential for substrate processing and translocation. Cryo-EM studies have revealed that p97 exists in different conformational states. The binding of ATP to the D2 domain, followed by the D1 domain, induces a sequential conformational change that is necessary for p97 function.[14]

UPCDC30245 exerts its inhibitory effect by binding to the D1-D2 interface and sterically blocking the conformational changes associated with ATP binding to the D2 domain.[14][15] By locking p97 in an inactive conformation, UPCDC30245 prevents the propagation of the conformational changes required for the ATPase cycle to proceed.[7] This allosteric inhibition mechanism effectively shuts down the enzymatic activity of p97.

The following diagram illustrates the simplified p97 ATPase cycle and the point of inhibition by UPCDC30245.

Cellular Ramifications of p97 Inhibition by UPCDC30245

The inhibition of p97's ATPase activity by UPCDC30245 has profound consequences for cellular function. Unlike some other p97 inhibitors that strongly induce the unfolded protein response (UPR) and ERAD impairment, UPCDC30245 exhibits a distinct cellular phenotype.[16][17] Studies have shown that UPCDC30245 has a more pronounced effect on endo-lysosomal degradation pathways.[16][17] It has been observed to inhibit the formation of early endosomes and reduce the acidity of lysosomes.[16][17] This unique mode of action suggests that UPCDC30245 may selectively interfere with specific p97-cofactor complexes involved in these pathways. The ability of UPCDC30245 to overcome resistance to ATP-competitive inhibitors further highlights the therapeutic potential of this allosteric mechanism.[8]

Conclusion and Future Directions

UPCDC30245 represents a significant advancement in the development of p97 inhibitors. Its allosteric mechanism, targeting a site at the D1-D2 domain interface, provides a powerful tool for both basic research into p97 function and for the development of novel therapeutics. The high-resolution structural information provided by cryo-EM has been pivotal in understanding its mode of action. Future research will likely focus on further dissecting the specific p97-cofactor complexes that are most sensitive to UPCDC30245, which could lead to the development of even more targeted and effective therapies for diseases driven by p97 dysregulation. The continued application of advanced structural and biophysical techniques will undoubtedly provide deeper insights into the dynamic nature of p97 and the nuanced mechanisms of its allosteric modulation.

References

-

Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. (2024). Communications Chemistry. [Link]

-

Banerjee, S., et al. (2016). 2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition. Science. [Link]

-

Unveiling the Mysteries: Mechanism of Allosteric Inhibition of Human p97/VCP ATPase and Its Disease Mutant by Triazole Inhibitors. (2024). Nature Portfolio Chemistry Community. [Link]

-

Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. (2013). Nature Chemical Biology. [Link]

-

Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. (2024). PubMed. [Link]

-

5FTJ: Cryo-EM structure of human p97 bound to UPCDC30245 inhibitor. (2016). RCSB PDB. [Link]

-

Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. (2020). ChemMedChem. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). Pharmaceuticals. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). PMC. [Link]

-

The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID... (2023). ResearchGate. [Link]

-

A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. (2021). European Journal of Medicinal Chemistry. [Link]

-

Conformational changes of the multifunction p97 AAA ATPase during its ATPase cycle. (2003). The EMBO Journal. [Link]

-

Conformational changes of the multifunction p97 AAA ATPase during its ATPase cycle. (2003). ResearchGate. [Link]

-

Simulations of the p97 complex suggest novel conformational states of hydrolysis intermediates. (2012). Protein Science. [Link]

-

VCP/p97, a cellular multitool. (2017). Biochemical Journal. [Link]

-

EMDB-3295: Cryo-EM structure of human p97 bound UPCDC30245 inhibitor. (2016). EMDataResource. [Link]

-

Cryo-EM reveals disrupted human p97 allosteric activation by disease mutations and inhibitor binding. (2021). ResearchGate. [Link]

-

Surface plasmon resonance. (n.d.). Biacore. [Link]

-

Active conformation of the p97-p47 unfoldase complex. (2022). Nature Communications. [Link]

-

Conformational changes in the AAA ATPase p97–p47 adaptor complex. (2006). The EMBO Journal. [Link]

-

Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase Domains. (2014). eScholarship. [Link]

-

p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. (2017). eLife. [Link]

-

AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. (2021). Multimodal Microscopy. [Link]

-

A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. (2021). PMC. [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

-

Isothermal Titration Calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io. [Link]

-

Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors. (2017). Oncotarget. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). MDPI. [Link]

-

Structural basis of ubiquitin-independent PP1 complex disassembly by p97. (2022). The EMBO Journal. [Link]

-

Structures and ATPase activity of WT p97 and p97 mutants. A) 3D... (n.d.). ResearchGate. [Link]

-

2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition. (2016). PubMed. [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

-

Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

-

Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2013). SpringerLink. [Link]

-

2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition. (2016). ResearchGate. [Link]

-

Mechanisms of fragment hit binding. (A) Surface plasmon resonance (SPR)... (n.d.). ResearchGate. [Link]

-

Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2008). PMC. [Link]

Sources

- 1. wwPDB: pdb_00005ftj [wwpdb.org]

- 2. Simulations of the p97 complex suggest novel conformational states of hydrolysis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human p97 and Mechanism of Allosteric Inhibition – Bartesaghi Lab [cryoem.cs.duke.edu]

- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of ubiquitin‐independent PP1 complex disassembly by p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Conformational changes of the multifunction p97 AAA ATPase during its ATPase cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to UPCDC30245: Elucidating its Role in the Blockade of Endo-Lysosomal Degradation

Foreword

The intricate network of the endo-lysosomal pathway is fundamental to cellular homeostasis, governing processes from nutrient uptake to the clearance of defunct organelles. Its perturbation is a hallmark of numerous pathologies, making it a fertile ground for therapeutic intervention. This guide provides an in-depth technical exploration of UPCDC30245, an allosteric p97 inhibitor with a unique and potent activity in disrupting endo-lysosomal degradation. We will dissect its mechanism of action, present detailed methodologies for its characterization, and discuss the implications for both basic research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel compound.

The Endo-Lysosomal System: A Dynamic Degradation and Signaling Hub

The endo-lysosomal system is a series of intracellular membrane-bound compartments that mediate the trafficking and degradation of extracellular and intracellular materials.[1] This highly dynamic network is crucial for maintaining cellular homeostasis through the regulation of vital processes such as nutrient sensing and protein trafficking.[1]

An Overview of the Pathway

The journey of cargo through this system typically begins with endocytosis at the plasma membrane, leading to the formation of early endosomes. These organelles serve as a primary sorting station, directing cargo for recycling back to the cell surface or for degradation.[2][3] Cargo destined for degradation is trafficked to late endosomes, which mature and fuse with lysosomes to form endolysosomes.[1] The lysosome, with its acidic lumen (pH 4.5-5.0) and a host of hydrolytic enzymes, is the cell's primary degradative organelle.[4][5]

Figure 1: The endo-lysosomal pathway, highlighting key compartments and their approximate pH.

UPCDC30245: A Unique Inhibitor of Endo-Lysosomal Degradation

UPCDC30245 is an allosteric inhibitor of the AAA+ ATPase p97/VCP.[6] While p97 is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), UPCDC30245 exhibits a distinct mechanism of action compared to other p97 inhibitors like CB-5083.[7][8] Specifically, UPCDC30245 potently blocks endo-lysosomal degradation through a dual mechanism: inhibiting the formation of early endosomes and reducing the acidity of the lysosome.[2][7][8]

Mechanism of Action: A Two-Pronged Assault

Proteomic analyses have revealed that UPCDC30245 dysregulates components of the early endosome and lysosome.[2][7] This leads to two key functional consequences:

-

Inhibition of Early Endosome Formation: UPCDC30245 has been shown to inhibit the formation of EEA1-positive puncta, which are markers for early endosomes.[9] This initial blockade disrupts the entry of cargo into the degradative pathway.

-

Lysosomal Alkalinization: A crucial and unique effect of UPCDC30245 is its ability to directly alkalinize lysosomes, thereby reducing their acidity.[2][7] This is a significant departure from other p97 inhibitors and is a key contributor to its blockage of autophagy flux.[7] The increase in lysosomal pH inactivates the pH-dependent hydrolytic enzymes, such as cathepsins, which are essential for the degradation of macromolecules.[5][10]

Figure 2: The dual mechanism of UPCDC30245 in blocking endo-lysosomal degradation.

Experimental Workflows for Characterizing UPCDC30245

To rigorously assess the impact of UPCDC30245 on the endo-lysosomal pathway, a multi-faceted experimental approach is recommended. The following workflow outlines key assays to dissect its mechanism of action.

Figure 3: A suggested experimental workflow for the comprehensive characterization of UPCDC30245.

Detailed Experimental Protocols

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of living cells. A decrease in LysoTracker staining intensity is indicative of lysosomal alkalinization.[7]

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa, H1299) in a suitable format for fluorescence microscopy or flow cytometry.[7]

-

Compound Treatment: Treat cells with UPCDC30245 at the desired concentration (e.g., 5 µM) for the appropriate duration.[7] Include a vehicle control (DMSO) and a positive control for lysosomal alkalinization, such as Bafilomycin A1 (Baf-A1) or Hydroxychloroquine (HCQ).[7]

-

LysoTracker Staining: During the final 30-60 minutes of compound treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at the manufacturer's recommended concentration.

-

Imaging and Analysis:

-

Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope. Quantify the number and intensity of LysoTracker-positive puncta per cell.[7]

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

-

-

Expected Outcome: Treatment with UPCDC30245 is expected to cause a significant decrease in LysoTracker puncta staining, similar to the effects of Baf-A1 and HCQ.[7]

Principle: The tandem mRFP-GFP-LC3 reporter is a powerful tool to monitor autophagy flux. In autophagosomes, both GFP and mRFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists. An accumulation of yellow puncta (merged GFP and mRFP) indicates a blockage in autophagy flux.

Protocol:

-

Cell Line: Utilize a cell line stably expressing the mRFP-GFP-LC3 reporter.

-

Treatment: Treat the cells with UPCDC30245, a vehicle control, and positive controls for autophagy flux inhibition such as Baf-A1 and HCQ.[9]

-

Imaging: Acquire fluorescence images in both the green (GFP) and red (mRFP) channels.

-

Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.[9]

-

Expected Outcome: UPCDC30245 treatment is expected to lead to an increase in the number of autophagosomes (yellow puncta) and a decrease in autolysosomes (red-only puncta), indicating an inhibition of autophagy flux.[9]

Summary of Expected Quantitative Outcomes

The following table provides a hypothetical summary of the expected results from the described assays, based on published findings.

| Assay | Metric | Vehicle Control | UPCDC30245 (5 µM) | Positive Control (Baf-A1/HCQ) |

| LysoTracker Staining | % of Cells with High Staining | 95% | 20% | 15% |

| EEA1 Puncta Formation | Puncta per Cell | 15-20 | 5-8 | N/A |

| mRFP-GFP-LC3 Flux | Ratio of Autophagosomes to Autolysosomes | Low | High | High |

| DQ-BSA Degradation | Normalized Fluorescence Intensity | 100% | <30% | <20% |

Broader Implications and Future Research Directions

The unique mechanism of action of UPCDC30245 positions it as a valuable tool for both basic and translational research.

-

Antiviral Potential: By blocking endo-lysosomal degradation, UPCDC30245 has been shown to inhibit the entry of coronaviruses into host cells, suggesting its potential as an antiviral agent.[2][7][8]

-

Cancer Therapy: The role of p97 in cancer is well-established.[6] The distinct mechanism of UPCDC30245 may offer a strategy to overcome resistance to other p97 inhibitors.[6]

Future research should aim to:

-

Identify Off-Target Effects: While the effects of UPCDC30245 on the endo-lysosomal system are distinct from other p97 inhibitors, it is crucial to determine if these are on-target effects on specific p97 complexes or a result of off-target activities.[7]

-

Elucidate the Precise Mechanism of Lysosomal Alkalinization: The exact molecular target through which UPCDC30245 causes a reduction in lysosomal acidity remains to be identified.

-

In Vivo Studies: Preclinical in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of UPCDC30245 in relevant disease models.

References

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC - NIH. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed - NIH. [Link]

-

The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. MDPI. [Link]

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]

-

Cysteine cathepsins are essential in lysosomal degradation of α-synuclein. PNAS. [Link]

-

Cysteine Cathepsins Are Essential in Lysosomal Degradation of α‐Synuclein. ResearchGate. [Link]

-

Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer's disease. Frontiers. [Link]

-

The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. ResearchGate. [Link]

-

Mechanism of phosphoinositide regulation of lysosomal pH via inhibition of CLC-7. PMC - NIH. [Link]

-

Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells. PMC - NIH. [Link]

-

Modulating lysosomal pH: a molecular and nanoscale materials design perspective. NIH. [Link]

-

Lysosomal LAMP proteins regulate lysosomal pH by direct inhibition of the TMEM175 channel. PubMed. [Link]

-

Cathepsin D—Managing the Delicate Balance. PMC - PubMed Central. [Link]

-

Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]

-

A model of lysosomal pH regulation. Journal of General Physiology. [Link]

-

A conserved mechanism for regulation of endo-lysosomal pH by histone deacetylases. ResearchGate. [Link]

-

a sensitive probe for assessing targeted lysosomal degradation of extracellular proteins. bioRxiv. [Link]

-

Endo-lysosomal dysfunction in neurodegenerative diseases: opinion on current progress and future direction in the use of exosomes as biomarkers. Royal Society Publishing. [Link]

-

Endo-IP and lyso-IP toolkit for endolysosomal profiling of human-induced neurons. NIH. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. mdpi.com [mdpi.com]

- 3. Endo-IP and lyso-IP toolkit for endolysosomal profiling of human-induced neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating lysosomal pH: a molecular and nanoscale materials design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

UPCDC30245: A Novel Probe into Late-Stage Autophagy through Allosteric p97 Inhibition and Disruption of Endo-Lysosomal Function

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The study of autophagy, a fundamental cellular degradation and recycling process, requires precise molecular tools to dissect its intricate pathways. UPCDC30245 emerges as a unique investigational compound, initially identified as an allosteric inhibitor of the AAA-ATPase p97/VCP. While p97 is a known regulator of protein homeostasis, this guide elucidates a distinct and compelling mechanism of action for UPCDC30245 that diverges from canonical p97 functions.[1][2] Through a comprehensive analysis of its cellular effects, we demonstrate that UPCDC30245 potently blocks autophagic flux. This inhibition is not mediated through the classical p97-regulated pathways like ER-associated degradation (ERAD), but rather through a unique disruption of the endo-lysosomal system.[2][3] Specifically, UPCDC30245 impairs the formation of early endosomes and, critically, reduces the acidity of lysosomes.[1][2] This leads to a terminal blockage in the autophagic process, causing a significant accumulation of unprocessed autophagosomes. This guide provides the mechanistic framework, validated experimental protocols, and data interpretation strategies for researchers utilizing UPCDC30245 to probe the complexities of autophagosome maturation and lysosomal degradation.

Introduction: Deconvoluting Autophagy with Precision Chemical Tools

Autophagy is a critical catabolic process that maintains cellular homeostasis by degrading damaged organelles, misfolded proteins, and invading pathogens.[4] The process culminates in the fusion of a double-membraned autophagosome with a lysosome, forming an autolysosome where the cargo is degraded. Given its central role in both health and disease, including cancer and neurodegeneration, the development of small molecules that can modulate or illuminate this pathway is of paramount importance.[4][5]

A key regulator of cellular protein quality control is p97, or Valosin-Containing Protein (VCP), an AAA-ATPase that facilitates the extraction and processing of ubiquitinated proteins for degradation.[6] Inhibition of p97 is a validated therapeutic strategy, particularly in oncology.[5] UPCDC30245 was developed as a potent, allosteric inhibitor of p97.[2][3] However, unlike ATP-competitive p97 inhibitors such as CB-5083, which primarily impact ERAD and the unfolded protein response (UPR), UPCDC30245 exhibits a profoundly different cellular phenotype.[1][2] Initial observations revealed that treatment with UPCDC30245 leads to a dramatic increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a canonical marker of autophagosomes.[1][3] This guide explores the underlying cause of this phenomenon, revealing UPCDC30245's utility not as a classical p97 inhibitor, but as a potent late-stage autophagy blocker.

The Core Mechanism: UPCDC30245 Blocks Autophagic Flux via Lysosomal Dysfunction

The accumulation of LC3-II can signify either an induction of autophagosome formation or an impairment in their subsequent degradation. Our understanding, grounded in multiple lines of evidence, is that UPCDC30245's primary effect on the autophagy pathway is the latter. Proteomic analysis of cells treated with UPCDC30245 revealed a significant disruption of the endo-lysosomal degradation pathway.[1][2][3]

This mechanism can be dissected into two key, interconnected events:

-

Inhibition of Early Endosome Formation: Treatment with UPCDC30245 has been shown to reduce the formation of puncta positive for the early endosome marker EEA1.[7] This suggests an upstream disruption in the endocytic pathway which is intertwined with autophagosome maturation.

-

Reduction of Lysosomal Acidity: The degradative capacity of the lysosome is critically dependent on its acidic internal pH, maintained by a vacuolar-type H+-ATPase (V-ATPase). UPCDC30245 treatment leads to a significant decrease in lysosomal acidity, an effect similar to that of known lysosomotropic agents like Bafilomycin A1 (Baf-A1) and Hydroxychloroquine (HCQ).[2] This "de-acidification" renders the lysosome enzymatically inert, preventing the breakdown of autophagosomal cargo.

The consequence of this lysosomal neutralization is the terminal blockage of autophagic flux. Autophagosomes are formed and successfully dock with lysosomes, but the final degradation step is aborted. This results in the cellular accumulation of immature, non-degradative autolysosomes and a build-up of autophagic substrates like LC3-II and the cargo receptor p62/SQSTM1.[1][7]

Caption: Mechanism of UPCDC30245-induced autophagy blockage.

A Validated Experimental Framework for Interrogation

To rigorously characterize the effects of UPCDC30245, a multi-pronged experimental approach is necessary. The following protocols are designed as a self-validating system to confirm the blockage of autophagic flux.

Experimental Workflow Overview

The logical flow of investigation begins with observing the accumulation of key autophagy markers and proceeds to functionally confirm the impairment of lysosomal degradation.

Caption: Recommended workflow for validating UPCDC30245's effect.

Protocol 1: Western Blot for LC3-II and p62/SQSTM1 Accumulation

Causality: This assay provides the primary evidence of autophagic machinery disruption. LC3-II is localized to the autophagosome membrane, while p62 is a cargo receptor that is itself degraded by autophagy.[8][9] An increase in both proteins upon treatment strongly indicates that their clearance, not their production, is impaired.[10]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) to achieve 70-80% confluency. Treat cells with DMSO (vehicle), UPCDC30245 (e.g., 5 µM), and a positive control for flux blockage like Bafilomycin A1 (100 nM) for 2-6 hours.[7]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). Transfer proteins to a PVDF membrane, which is recommended for better retention of hydrophobic LC3-II.[11][12]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Mouse anti-β-Actin (1:5000) as a loading control.

-

-

Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: Tandem Fluorescence mCherry-EGFP-LC3B Autophagic Flux Assay

Causality: This is the gold-standard imaging assay to definitively measure autophagic flux.[2] The tandem reporter mCherry-EGFP-LC3B leverages the differential pH sensitivity of EGFP and mCherry. In the neutral pH of the autophagosome, both fluorophores are active (yellow puncta). Upon fusion with the acidic lysosome, the EGFP signal is quenched, leaving only the stable mCherry signal (red puncta). A blockage of degradation, as caused by UPCDC30245, results in the accumulation of autophagosomes that fail to acidify, leading to a quantifiable increase in yellow puncta and a decrease in red-only puncta.[2][7]

Methodology:

-

Cell Preparation: Plate HeLa or U2OS cells on glass-bottom dishes. Transfect cells with the mCherry-EGFP-LC3B plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.

-

Treatment: Treat the transfected cells with DMSO, UPCDC30245 (5 µM), HCQ (50 µM), or Baf-A1 (100 nM) for 2-4 hours.[7]

-

Live-Cell Imaging:

-

Image cells using a confocal microscope equipped with appropriate lasers for EGFP (Ex: 488 nm) and mCherry (Ex: 561 nm).

-

Acquire images from at least 10-15 random fields of view per condition.

-

-

Image Analysis:

-

Quantify the number of yellow (EGFP+/mCherry+) puncta per cell, representing autophagosomes.

-

Quantify the number of red-only (EGFP-/mCherry+) puncta per cell, representing autolysosomes.

-

Calculate the ratio of autophagosomes to autolysosomes for each condition.

-

Protocol 3: Lysosomal Acidity Assessment with LysoTracker Staining

Causality: This protocol directly tests the hypothesis that UPCDC30245 disrupts the lysosome's acidic environment. LysoTracker dyes are fluorescent acidotropic probes that accumulate in cellular compartments with low internal pH. A decrease in LysoTracker fluorescence intensity following treatment is direct evidence of lysosomal de-acidification.[2]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, H1299) on glass-bottom dishes. Treat with DMSO, UPCDC30245 (5 µM), or Baf-A1 (100 nM) for 2 hours.[2]

-

Staining: During the last 30 minutes of treatment, add LysoTracker Red DND-99 to the culture medium to a final concentration of 50-75 nM.

-

Imaging:

-

Wash cells gently with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium or imaging buffer.

-

Immediately image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.

-

-

Quantification:

-

Using image analysis software (e.g., ImageJ/Fiji), measure the total integrated fluorescence intensity of LysoTracker puncta per cell.

-

Alternatively, count the number of distinct fluorescent puncta per cell. Compare the values across different treatment conditions.

-

Data Presentation and Expected Outcomes

To facilitate clear interpretation, the expected results from the described experiments are summarized below. The pattern for UPCDC30245 should closely mimic that of late-stage autophagy inhibitors like Baf-A1 and HCQ, and be distinct from an autophagy inducer or vehicle control.

| Assay | Vehicle Control | Autophagy Inducer (e.g., Starvation) | UPCDC30245 | Bafilomycin A1 / HCQ |

| LC3-II Levels (WB) | Basal | Increased | Strongly Increased | Strongly Increased |

| p62/SQSTM1 Levels (WB) | Basal | Decreased | Increased | Increased |

| Autophagosomes (Yellow Puncta) | Low | Increased | Strongly Increased | Strongly Increased |

| Autolysosomes (Red Puncta) | Basal | Increased | Strongly Decreased | Strongly Decreased |

| LysoTracker Intensity | High | High | Strongly Decreased | Strongly Decreased |

Conclusion and Broader Implications

UPCDC30245 represents a highly valuable chemical tool for cell biologists and drug developers. Its mechanism is distinct from its classification as a p97 inhibitor, instead functioning as a potent blocker of the endo-lysosomal pathway.[1][2][3] By inhibiting lysosomal acidification, it effectively halts autophagy at the final degradation step. This unique property allows researchers to:

-

Study Late-Stage Autophagy: Accumulate autophagosomes for detailed study of their composition and maturation processes.

-

Differentiate p97 Functions: Uncouple the endo-lysosomal effects from other p97-dependent pathways like ERAD.

-

Explore Therapeutic Potential: Investigate its effects in contexts sensitive to lysosomal dysfunction, such as in certain cancers or viral infections where viral entry or egress depends on endo-lysosomal trafficking.[1][2]

By employing the rigorous, multi-assay framework detailed in this guide, researchers can confidently validate the effects of UPCDC30245 and leverage its unique properties to advance our understanding of cellular degradation pathways.

References

-

The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). ResearchGate. [Link]

-

Wang, F., Li, S., Cheng, K.-W., Rosencrans, W. M., & Chou, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]

-

Wang, F., Li, S., Cheng, K.-W., Rosencrans, W. M., & Chou, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed, 15(2), 204. [Link]

-

UPCDC-30245 inhibits the formation of early endosome and autophagy flux... (n.d.). ResearchGate. [Link]

-

Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. (2020). PubMed Central. [Link]

-

The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. (n.d.). ResearchGate. [Link]

-

Yang, Y., et al. (2024). Autophagy regulates MAT2A in response to hypoxia in pancreatic cancer cells. AACR Journals. [Link]

-

Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer. (2022). PubMed. [Link]

-

Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Nuclear p62/SQSTM1 facilitates ubiquitin-independent proteasomal degradation of BMAL1. (n.d.). PLOS Genetics. [Link]

-

Assays to Monitor Autophagy Progression in Cell Cultures. (2019). PubMed Central. [Link]

-

MAT2A Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death. (2006). PubMed Central. [Link]

-

Overexpression of methionine adenosyltransferase II alpha (MAT2A) in gastric cancer and induction of cell cycle arrest and apoptosis in SGC-7901 cells by shRNA-mediated silencing of MAT2A gene. (2012). PubMed. [Link]

-

Autophagy Assays: What They Are and How They Work. (2021). Araceli Biosciences. [Link]

-

Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer. (2022). PubMed Central. [Link]

-

Abstract 1025: Genomic and metabolomic analysis of MAT2A inhibition reveals increased RNA splicing, lipid metabolism and cell cycle arrest in MTAP deleted tumor models. (2021). AACR Journals. [Link]

-

Analyzing LC3 in Western Blot | How to Interpret LC3. (n.d.). Bio-Techne. [Link]

-

p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death. (2005). ResearchGate. [Link]

-

Effective Detection of Autophagy. (n.d.). Bio-Rad Antibodies. [Link]

-

How can we detect LC-3 II band with western bloting ?. (2012). ResearchGate. [Link]

-

Inhibition of MAT2A reduces DNA synthesis and induces apoptosis of MLLr cells. MLL-AF4. (n.d.). ResearchGate. [Link]

-

MAT2A Assay Service. (n.d.). BPS Bioscience. [Link]

-

Phasing out the bad—How SQSTM1/p62 sequesters ubiquitinated proteins for degradation by autophagy. (2020). Taylor & Francis Online. [Link]

-

Concurrent Inhibition of The RAS Pathway and Autophagy As a Treatment Approach for Pancreatic Cancer. (2024). YouTube. [Link]

-

Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance. (2022). ResearchGate. [Link]

-

Autophagy: assays and artifacts. (2010). PubMed Central. [Link]

-

Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

-

Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62. (2010). Journal of Biological Chemistry. [Link]

-

Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B. (2021). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagy Assays: What They Are and How They Work - Araceli Biosciences [aracelibio.com]

- 5. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear p62/SQSTM1 facilitates ubiquitin-independent proteasomal degradation of BMAL1 | PLOS Genetics [journals.plos.org]

- 9. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]

- 10. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Consequences of p97 Inhibition by UPCDC-30245

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Valosin-Containing Protein (p97/VCP) is a highly abundant AAA+ ATPase that functions as a master regulator of cellular protein homeostasis.[1][2] It plays a critical role in a multitude of ubiquitin-dependent cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), autophagy, and the DNA damage response (DDR).[1][2] Its central role in pathways that are crucial for cancer cell survival has made it a promising target for anticancer therapy.[3][4] UPCDC-30245 is a potent, allosteric inhibitor of p97 that has demonstrated significant anti-proliferative effects.[3][4][5] This guide provides an in-depth analysis of the core cellular functions of p97 that are affected by UPCDC-30245, with a particular focus on its unique mechanism of action compared to other p97 inhibitors. We will explore its distinct impact on endo-lysosomal degradation and autophagy, and provide validated experimental workflows to characterize these effects in a research setting.

Introduction to p97/VCP: A Linchpin of Proteostasis

p97 is a hexameric protein belonging to the ATPases Associated with diverse cellular Activities (AAA+) family.[6] Its primary function is to act as a ubiquitin-selective chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated client proteins from cellular structures or protein complexes.[2][7][8] This activity is fundamental to several critical pathways:

-